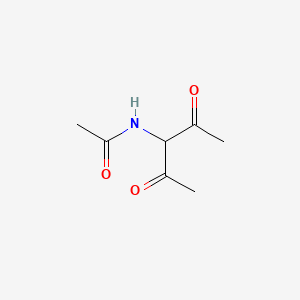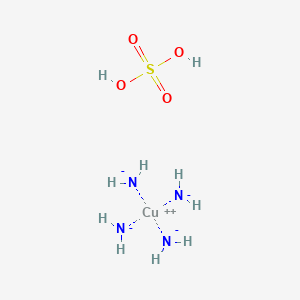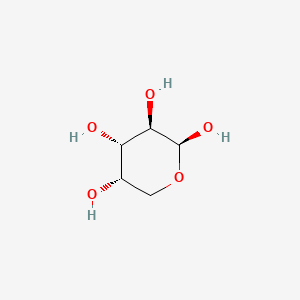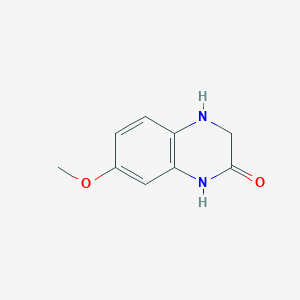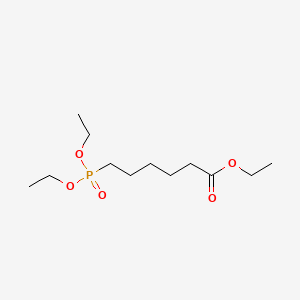![molecular formula C8H7N3O2 B1593711 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2499-96-9](/img/structure/B1593711.png)
6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is characterized by the presence of a pyrido[2,3-d]pyrimidine core . The compound also contains a methyl group attached to the pyrimidine ring .Applications De Recherche Scientifique
Synthesis and Characterization
- Heterocycle Derivative Synthesis : A study by Ashraf et al. (2019) focused on synthesizing novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including a variant of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. These compounds were analyzed using NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction, providing insights into their molecular structure and potential applications in various fields like medicinal chemistry and material science (Ashraf et al., 2019).
Biological and Medicinal Research
Antimicrobial Properties : A 2022 study by Vlasov et al. investigated the antimicrobial activity of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which are structurally related to 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. These compounds showed moderate activity against common pathogens like S. aureus and E. coli, highlighting their potential in developing new antimicrobial agents (Vlasov et al., 2022).
Antitumor Activity : The synthesis and antitumor activity of related pyrido[2,3-d]pyrimidine derivatives were explored by Grivsky et al. (1980). They developed potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, a key target in cancer therapy. These findings open up possibilities for using similar pyrido[2,3-d]pyrimidine derivatives, like 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, in antitumor drug development (Grivsky et al., 1980).
Material Science and Chemistry
- Molecular Electrostatic Potential Analysis : The molecular electrostatic potential (MEP) analysis of pyrido[2,3-d]pyrimidine derivatives, as discussed by Ashraf et al. (2019), can provide insights into the reactivity and potential applications of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in materials science. MEP analysis helps in predicting nucleophilic and electrophilic sites, crucial for understanding interaction mechanisms in complex chemical systems (Ashraf et al., 2019).
Propriétés
IUPAC Name |
6-methyl-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)7(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXYTONEVNZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297813 | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
2499-96-9 | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 118330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2499-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

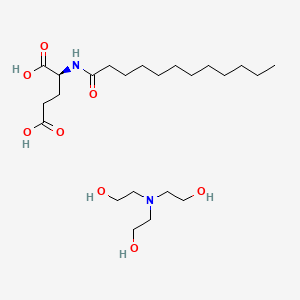
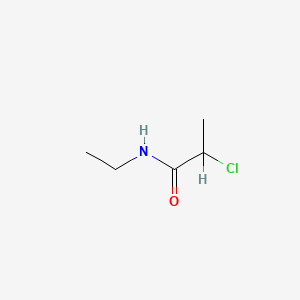


![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)
